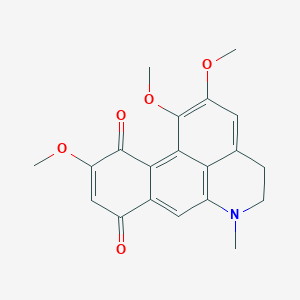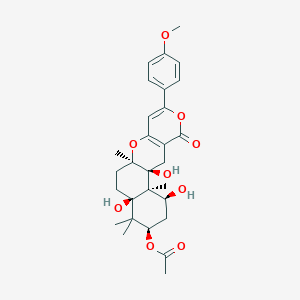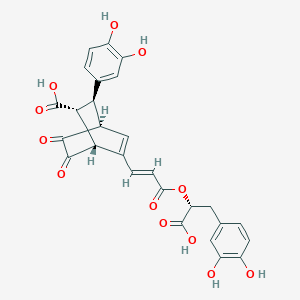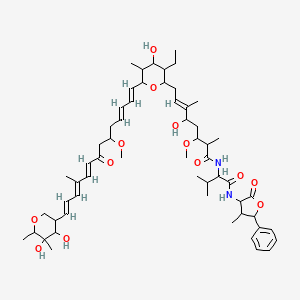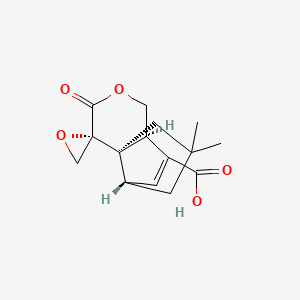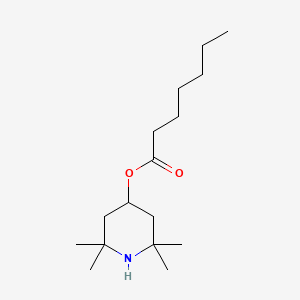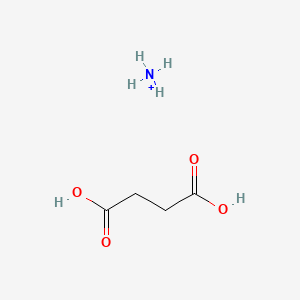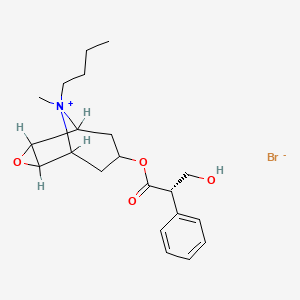
Nisin
Übersicht
Beschreibung
Nisinic acid is a natural product that belongs to the family of polyketide antibiotics. It is produced by the bacterium Streptomyces noursei and is known for its potent antimicrobial activity against a wide range of bacteria. Nisinic acid has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Wissenschaftliche Forschungsanwendungen
Lebensmittelkonservierung
Nisin wurde auf sein Potenzial als natürliches Lebensmittelkonservierungsmittel untersucht. Studien haben gezeigt, dass this compound, wenn es auf nanoskaliger Ebene mit Milchproteinen modifiziert wird, seine physikalisch-chemischen Eigenschaften und seine antibakterielle Aktivität verbessert . Diese Modifikation könnte die Bioverfügbarkeit von this compound in Lebensmittelsystemen verbessern und eine natürliche Alternative zu synthetischen Konservierungsmitteln bieten.
Antimikrobielle Anwendungen
Die antimikrobiellen Eigenschaften von this compound sind gut dokumentiert, insbesondere gegen grampositive Bakterien. Forschungen haben gezeigt, dass this compound bakterielle Zellmembranen stören kann, was zu seiner Verwendung bei der Bekämpfung von Krankheitserregern wie Listeria monocytogenes, Staphylococcus aureus und Bacillus cereus führt . Dies macht es zu einem wertvollen Mittel im medizinischen Bereich zur Vorbeugung von Infektionen.
Biomedizinische Technik
This compound wurde gentechnisch so verändert, dass neuartige Varianten mit erweiterter Funktionalität entstehen. Diese Fortschritte haben neue Möglichkeiten für this compound im biomedizinischen Bereich eröffnet, wo es zur Entwicklung neuer antimikrobieller Mittel zur Bekämpfung von Antibiotikaresistenz eingesetzt werden könnte .
Einfluss auf das Mikrobiom
Aufkommende Forschungsergebnisse deuten darauf hin, dass this compound das gastrointestinale Mikrobiom beeinflussen könnte. Angesichts der wachsenden Erkenntnis über die Rolle der Mikrobiota für Gesundheit und Krankheit könnte this compound Anwendungen bei der Förderung der Darmgesundheit und der Behandlung von durch Darmbakterien beeinflussten Erkrankungen haben .
Marine Biologie und Ernährung
In der Meeresbiologie ist this compound für sein Vorkommen in Stachelhäutern und sein Potenzial als Quelle für essentielle ungesättigte Fettsäuren (PUFAs) bekannt. Seine Struktur und seine biologische Aktivität sind für Ernährungsanwendungen von Interesse, insbesondere für die Entwicklung von Nahrungsergänzungsmitteln .
Chemotaxonomische Marker
Die in Stachelhäutern gefundenen einzigartigen Fettsäuren, einschließlich this compound, können als chemotaxonomische Marker dienen. Diese Anwendung ist bedeutsam für die Klassifizierung und Untersuchung der marinen Biodiversität sowie für das Verständnis der ökologischen Rollen dieser Organismen .
Therapeutische Anwendungen
Obwohl es nicht umfassend untersucht wurde, zeigen die langkettigen PUFAs, die länger als DHA sind, wie z. B. This compound, vielversprechende Ergebnisse für therapeutische Anwendungen. Sie könnten aufgrund ihrer biologischen Aktivität eine Rolle bei der Entwicklung von Behandlungen für verschiedene Gesundheitszustände spielen .
Nanotechnologie
Die Selbstorganisationseigenschaften von Milchproteinen in Kombination mit this compound haben zur Entstehung von Nanopartikeln geführt. Diese Nanopartikel haben potenzielle Anwendungen in verschiedenen Bereichen, einschließlich der gezielten Wirkstoffabgabe und der Entwicklung neuartiger Lebensmittelverpackungsmaterialien .
Wirkmechanismus
Target of Action
Nisinic acid is a very long chain polyunsaturated omega-3 fatty acid . It is structurally similar to docosahexaenoic acid (DHA) .
Mode of Action
Like other omega-3 fatty acids, it is likely to be involved in the regulation of cell membrane fluidity and signal transduction pathways .
Biochemical Pathways
Nisinic acid is synthesized from precursor fatty acids . The final step in DHA synthesis involves peroxisomal β-oxidation to remove the 2-carbon acetyl-CoA from the 24:6 fatty acid called tetracosahexaenoic acid (also called nisinic acid) . This pathway involves both the D5D and D6D desaturases .
Pharmacokinetics
As a fatty acid, it is likely to be absorbed in the intestines, distributed via lipoproteins in the blood, metabolized in the liver, and excreted in the feces .
Result of Action
Omega-3 fatty acids are generally known to have anti-inflammatory effects, contribute to the health of the retina and brain, and may have cardiovascular benefits .
Action Environment
The action, efficacy, and stability of nisinic acid can be influenced by various environmental factors. For instance, diet can affect the levels of nisinic acid in the body . Cold-water fish such as cod and sardines are high in omega-3 fatty acids . Therefore, a diet rich in these types of fish could potentially increase the levels of nisinic acid in the body .
Biochemische Analyse
Biochemical Properties
Nisinic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It is involved in the synthesis of other polyunsaturated fatty acids and participates in various metabolic pathways. Nisinic acid interacts with enzymes such as desaturases, including delta-5 desaturase and delta-6 desaturase, which are encoded by the FADS1 and FADS2 genes . These enzymes are crucial for the conversion of precursor fatty acids into nisinic acid through a series of desaturation and elongation reactions . Additionally, nisinic acid is incorporated into triglycerides and cholesterol esters, influencing lipid homeostasis .
Cellular Effects
Nisinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Nisinic acid is known to impact the synthesis of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids . These eicosanoids play a role in inflammation, immune response, and other cellular processes. Furthermore, nisinic acid can alter the expression of genes involved in lipid metabolism and energy homeostasis, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of nisinic acid involves its interaction with specific biomolecules and enzymes. Nisinic acid binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression . By activating PPARs, nisinic acid influences the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation. Additionally, nisinic acid can inhibit the activity of certain enzymes, such as cyclooxygenases, which are involved in the synthesis of pro-inflammatory eicosanoids . This inhibition contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nisinic acid can change over time due to its stability and degradation. Nisinic acid is relatively stable under standard laboratory conditions, but it can undergo oxidation and degradation when exposed to light, heat, or oxygen . Long-term studies have shown that nisinic acid can have sustained effects on cellular function, including the modulation of gene expression and lipid metabolism
Dosage Effects in Animal Models
The effects of nisinic acid vary with different dosages in animal models. At low doses, nisinic acid has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, nisinic acid can exhibit toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects of nisinic acid are maximized at optimal dosages, while higher dosages lead to diminishing returns and potential toxicity .
Metabolic Pathways
Nisinic acid is involved in several metabolic pathways, including the synthesis and degradation of polyunsaturated fatty acids. It is synthesized from precursor fatty acids through a series of desaturation and elongation reactions catalyzed by desaturases and elongases . Nisinic acid can also be metabolized into bioactive lipid mediators, such as resolvins and protectins, which have anti-inflammatory and pro-resolving properties . These metabolic pathways are essential for maintaining lipid homeostasis and regulating inflammatory responses.
Transport and Distribution
Nisinic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL), which facilitate its transport in the bloodstream . Within cells, nisinic acid can be bound to fatty acid-binding proteins (FABPs) that aid in its intracellular transport and localization . The distribution of nisinic acid within tissues is influenced by its incorporation into cellular membranes and lipid droplets .
Subcellular Localization
The subcellular localization of nisinic acid is primarily within cellular membranes and lipid droplets. Nisinic acid is incorporated into phospholipids and cholesterol esters, which are key components of cellular membranes . This localization is crucial for maintaining membrane fluidity and integrity. Additionally, nisinic acid can be stored in lipid droplets, which serve as reservoirs for fatty acids and other lipids . The targeting of nisinic acid to specific subcellular compartments is regulated by post-translational modifications and interactions with specific proteins .
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJECVSSKXFCJ-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318739 | |
| Record name | Nisinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetracosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
68378-49-4, 81247-23-6 | |
| Record name | C24:6n-3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nisinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nisinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NISINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetracosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is nisinic acid and where is it found?
A1: Nisinic acid is a highly unsaturated fatty acid first isolated from sardine oil [, ]. It has also been found in the oil of "Hokke" (Pleurogrammus monopterygius) [] and tunny oil [].
Q2: What is the chemical structure of nisinic acid?
A2: While the exact structure wasn't fully elucidated in these early studies, researchers determined that nisinic acid has the molecular formula C24H36O2 and contains six double bonds [, ]. Through ozonolysis, they identified specific structural components, including:
Q3: How do scientists analyze nisinic acid?
A3: Researchers in these studies used a combination of techniques to study nisinic acid, including:
- Extraction and Isolation: Nisinic acid was separated from other components in fish oils using techniques like cooling and conversion to methyl esters [, , ].
- Distillation: Fractional distillation under reduced pressure helped to further purify nisinic acid based on its boiling point [, ].
- Ozonolysis: This chemical degradation technique allowed researchers to break down nisinic acid into smaller, identifiable fragments, providing clues about its structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




